3-Benzyl-2-hydroxybenzoic acid
CAS No.: 16122-06-8
Cat. No.: VC21018282
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16122-06-8 |
|---|---|
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 3-benzyl-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) |
| Standard InChI Key | YUVVASYGZFERRP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O |
Introduction
Chemical Structure and Properties
3-Benzyl-2-hydroxybenzoic acid is a derivative of benzoic acid characterized by a benzyl group at the third carbon position and a hydroxyl group at the second carbon position of the aromatic ring. The compound has the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol.
Identification Data
The compound's essential identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 3-benzyl-2-hydroxybenzoic acid |
| CAS Registry Number | 16122-06-8 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| InChI | InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) |
| InChI Key | YUVVASYGZFERRP-UHFFFAOYSA-N |
| Canonical SMILES | OC(=O)c1cccc(c1O)Cc1ccccc1 |
| MDL Number | MFCD11203616 |
Table 1: Chemical identifiers for 3-Benzyl-2-hydroxybenzoic acid
Structural Characteristics
The compound features a benzoic acid core with three key functional groups: a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a benzyl group (C₆H₅CH₂-) at position 3. This specific arrangement creates unique chemical properties due to the combination of hydrophilic (hydroxyl and carboxylic acid groups) and lipophilic (benzyl moiety) components.
The presence of the hydroxyl group adjacent to the carboxylic acid function creates the possibility for intramolecular hydrogen bonding, which significantly influences the compound's physical and chemical behaviors. The benzyl substituent at position 3 extends the molecule's aromatic system, enhancing its ability to participate in hydrophobic interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of 3-Benzyl-2-hydroxybenzoic acid can be achieved through several methodologies, with the optimization of these processes being crucial for both laboratory and industrial applications.
Synthetic Routes
One common approach for synthesizing 3-Benzyl-2-hydroxybenzoic acid involves the Friedel-Crafts acylation of benzyl chloride with 2-hydroxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
The reaction pathway can be represented as:
2-Hydroxybenzoic acid + Benzyl chloride → 3-Benzyl-2-hydroxybenzoic acid
This electrophilic aromatic substitution reaction is regioselective, preferentially directing the benzyl group to the position meta to the hydroxyl group due to the combined directing effects of the hydroxyl and carboxylic acid functionalities.
Industrial Production
Industrial production of 3-Benzyl-2-hydroxybenzoic acid typically employs similar synthetic routes as laboratory methods but at larger scales. Continuous flow reactors are often utilized to enhance reaction efficiency and product consistency. The process generally includes the following steps:
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Reaction of 2-hydroxybenzoic acid with benzyl chloride under controlled conditions
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Optimization of temperature, pressure, and catalyst concentration
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Purification through recrystallization or chromatographic techniques
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Quality control testing for purity and identity confirmation
These industrial processes are designed to maximize yield while maintaining high purity standards required for research and commercial applications.
Chemical Reactivity
The reactivity of 3-Benzyl-2-hydroxybenzoic acid is largely determined by its three functional groups: the carboxylic acid, the hydroxyl group, and the benzyl substituent. Each of these contributes to distinct reaction pathways.
Types of Reactions
3-Benzyl-2-hydroxybenzoic acid participates in several types of chemical reactions:
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Oxidation reactions: The hydroxyl group can be oxidized to form a ketone, while more aggressive oxidation can affect the benzyl group.
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Reduction reactions: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
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Substitution reactions: The hydroxyl group can undergo nucleophilic substitution to incorporate different functional groups.
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Esterification: The carboxylic acid group readily forms esters with alcohols.
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Salt formation: The carboxylic acid forms salts with bases, increasing water solubility.
Common Reagents and Conditions
Different reaction types require specific reagents and conditions:
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Oxidation: Typically employs reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
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Reduction: Generally uses catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
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Substitution: Often involves reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.
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Esterification: Requires alcohols and acid catalysts, typically sulfuric acid or p-toluenesulfonic acid.
Major Products
The reactions of 3-Benzyl-2-hydroxybenzoic acid yield various products depending on the reaction conditions:
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Oxidation products: 3-Benzyl-2-ketobenzoic acid or 3-benzyl-2-carboxybenzoic acid.
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Reduction products: 3-Methyl-2-hydroxybenzoic acid from complete reduction of the benzyl group.
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Substitution products: 3-Benzyl-2-chlorobenzoic acid from hydroxyl substitution.
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Esterification products: Various esters depending on the alcohol used.
Biological Activity
3-Benzyl-2-hydroxybenzoic acid exhibits diverse biological activities that make it of interest for pharmaceutical and biomedical applications.
Antimicrobial Properties
Research has demonstrated that 3-Benzyl-2-hydroxybenzoic acid possesses significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The minimum inhibitory concentrations (MIC) for these organisms have been reported to be comparable to some standard antibiotics, suggesting potential applications in antimicrobial therapy. The mechanism of antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways, though the precise molecular mechanisms remain under investigation.
Anti-inflammatory Effects
Cell culture studies using human monocyte-derived macrophages have demonstrated that 3-Benzyl-2-hydroxybenzoic acid can reduce production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) when cells are stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses through inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
This anti-inflammatory activity is dose-dependent and may contribute to the compound's potential therapeutic applications in inflammatory conditions.
Cytotoxicity and Cancer Research
The cytotoxic effects of 3-Benzyl-2-hydroxybenzoic acid have been evaluated in several cancer cell lines. Studies with breast cancer cell lines, including MCF-7 and the more aggressive triple-negative MDA-MB-231 cells, have shown that the compound can inhibit cell proliferation in a concentration-dependent manner.
The reported IC₅₀ values (concentration that inhibits 50% of cell growth) range from 20 to 40 μM, indicating moderate cytotoxic activity. The molecular mechanisms underlying this cytotoxicity may involve effects on cell cycle regulation, apoptotic pathways, or metabolic processes essential for cancer cell survival.
Structure-Activity Relationship
Understanding the relationship between the chemical structure of 3-Benzyl-2-hydroxybenzoic acid and its biological activities is crucial for optimizing its therapeutic potential.
The benzyl group at position 3 enhances lipophilicity, which may improve membrane penetration and bioavailability. This hydrophobic moiety can also engage in non-covalent interactions with hydrophobic pockets in proteins, potentially affecting enzyme function or receptor binding.
Modifications to either the hydroxyl group or the benzyl substituent typically result in altered biological activities, demonstrating the structure-specific nature of these effects. These structure-activity relationships provide valuable insights for designing more potent derivatives with enhanced therapeutic properties.
Scientific Research Applications
3-Benzyl-2-hydroxybenzoic acid has several applications across different scientific disciplines.
Chemistry Applications
In chemistry, 3-Benzyl-2-hydroxybenzoic acid serves as:
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An intermediate in the synthesis of more complex organic molecules
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A model compound for studying intramolecular hydrogen bonding phenomena
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A starting material for developing novel heterocyclic compounds
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A reference standard for analytical method development
Biological Applications
In biological research, the compound is utilized for:
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Investigating mechanisms of antimicrobial resistance
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Studying inflammatory signaling pathways
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Developing new antimicrobial agents
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Exploring structure-activity relationships in cellular systems
Medical Applications
Medical research with 3-Benzyl-2-hydroxybenzoic acid focuses on:
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Drug development, particularly for antimicrobial and anti-inflammatory therapies
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Cancer treatment strategies targeting proliferation pathways
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Structure-based drug design using the compound as a scaffold
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Pharmacokinetic and metabolism studies to understand drug behavior in biological systems
Industrial Applications
In industrial settings, the compound finds use in:
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Production of specialty chemicals with specific functional properties
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Development of antimicrobial additives for materials and surfaces
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Synthesis of pharmaceutically active ingredients
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Creation of novel materials with tailored chemical characteristics
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